(1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol

Medicinal Chemistry Chemical Procurement Synthetic Intermediates

A common challenge in medicinal chemistry is balancing basicity and lipophilicity for CNS targets. This compound solves that with an electron-withdrawing trifluoroethyl group that reduces pKa (~9.2-9.6) and increases logD (~1.2-1.4), improving passive blood-brain barrier penetration while mitigating hERG risks. - Dual orthogonal handles (tertiary amine and primary alcohol) enable rapid bifunctional probe assembly. - 98% purity ensures batch-to-batch consistency for SAR studies; the alcohol group allows clean conversion to leaving groups or payload conjugation. - Standardized packaging and global logistics minimize supply chain disruption for both early-stage research and lead optimization campaigns.

Molecular Formula C8H14F3NO
Molecular Weight 197.2 g/mol
CAS No. 50585-98-3
Cat. No. B1464967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol
CAS50585-98-3
Molecular FormulaC8H14F3NO
Molecular Weight197.2 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC(F)(F)F)CO
InChIInChI=1S/C8H14F3NO/c9-8(10,11)6-12-3-1-2-7(4-12)5-13/h7,13H,1-6H2
InChIKeyHCHMELHRMTYUIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol: Overview


(1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol (CAS 50585-98-3) is a fluorinated piperidine derivative with the molecular formula C8H14F3NO and a molecular weight of 197.20 g/mol . It features a piperidine ring substituted at the 1-position with a 2,2,2-trifluoroethyl group and at the 3-position with a hydroxymethyl (–CH2OH) group. The compound is typically supplied as a research chemical with a purity of 98% . Its structural features—a basic tertiary amine, a primary alcohol, and a lipophilic trifluoroethyl moiety—make it a versatile intermediate for medicinal chemistry and agrochemical synthesis.

Why This Compound Cannot Be Interchanged with Analogs


The combination of a 2,2,2-trifluoroethyl N-substituent and a hydroxymethyl group at the 3-position creates a unique electronic and steric environment that is absent in simpler piperidine methanols (e.g., piperidin-3-ylmethanol or piperidin-4-ylmethanol) and in regioisomeric trifluoroethyl piperidines. The strongly electron-withdrawing trifluoroethyl group reduces the basicity of the piperidine nitrogen (predicted pKa ~7.5–8.5 versus ~10.5 for unsubstituted piperidine), which alters protonation state under physiological conditions and influences both reactivity in downstream synthetic steps and interactions with biological targets . The 3-hydroxymethyl group introduces a chiral center and a hydrogen-bond donor/acceptor site at a specific vector; moving the trifluoroethyl group to the 4-position or replacing it with a simple alkyl chain would substantially change molecular shape, lipophilicity, and metabolic stability . These differences mean that analogs cannot be assumed to perform equivalently in structure-activity relationship (SAR) studies, in vivo pharmacokinetic experiments, or as synthetic intermediates.

Quantitative Evidence Guide


Regioisomeric Purity Advantage

The target compound (1-(2,2,2-trifluoroethyl)piperidin-3-yl)methanol is commercially available at 98% purity . While the 4-hydroxymethyl regioisomer (1-(2,2,2-trifluoroethyl)piperidin-4-yl)methanol, CAS 831169-69-8) also exists, its commercial availability and purity specifications are less consistently documented across major vendor catalogs, with some suppliers listing it only as a 'useful research chemical' without a guaranteed purity range . For a procurement decision in which regiochemical identity and batch-to-batch purity are critical for reproducible SAR exploration, the well-defined 98% purity specification of the 3-yl isomer provides greater supply chain confidence.

Medicinal Chemistry Chemical Procurement Synthetic Intermediates

Predicted Lipophilicity Differentiation

Although experimentally measured logP/logD values for (1-(2,2,2-trifluoroethyl)piperidin-3-yl)methanol itself are not publicly available, closely related des-hydroxymethyl analogs provide quantitative insight. The scaffold 3-(2,2,2-trifluoroethyl)piperidine has a computed logP of ~1.94 , while unsubstituted piperidine has a logP of approximately 0.2. The introduction of the hydroxymethyl group in the target compound would be expected to reduce logP by approximately 0.5–0.7 units (based on the fragment contribution of a primary alcohol), yielding an estimated logD7.4 of ~1.2–1.4 for the target compound. This represents a >10-fold increase in calculated lipophilicity relative to piperidin-3-ylmethanol (estimated logD7.4 ~0.3), directly attributable to the trifluoroethyl substituent.

Drug Design PK/PD Optimization Physicochemical Profiling

Basicity Modulation from Trifluoroethyl Substitution

The electron-withdrawing nature of the 2,2,2-trifluoroethyl group substantially reduces the basicity of the piperidine nitrogen. For the des-hydroxymethyl analog 3-(2,2,2-trifluoroethyl)piperidine, the predicted pKa is 9.87 . In contrast, piperidine itself has a pKa of ~11.0, and piperidin-3-ylmethanol is predicted to have a pKa of ~10.0–10.3. The target compound, with both the trifluoroethyl and hydroxymethyl groups, is predicted to have a pKa in the range of 9.2–9.6—a reduction of ~1.4–1.8 units versus unsubstituted piperidine. This shift means that at physiological pH (7.4), a significantly smaller fraction of the target compound exists in the protonated, charged state compared to piperidin-3-ylmethanol, directly impacting passive membrane permeability and off-target binding to aminergic receptors.

Medicinal Chemistry Reaction Optimization Amine Basicity

Optimal Application Scenarios


CNS-Penetrant Lead Optimization Scaffold

The combination of increased lipophilicity (estimated logD7.4 ~1.2–1.4) and reduced basicity (predicted pKa ~9.2–9.6) relative to non-fluorinated piperidine methanols makes (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol a privileged scaffold for designing central nervous system (CNS) drug candidates. The larger fraction of neutral species at physiological pH facilitates passive blood-brain barrier penetration, while the hydroxymethyl group provides a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation to the aldehyde/carboxylic acid). This scaffold is particularly relevant in programs targeting GPCRs, ion channels, or transporters where piperidine-containing ligands are prevalent and fine-tuning of basicity is a recognized strategy to mitigate hERG and other off-target liabilities .

Bifunctional Probe or Linker Intermediate

The presence of two orthogonal reactive handles—a secondary amine (after N-deprotection) and a primary alcohol—allows (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol to serve as a bifunctional building block for assembling chemical biology probes. The alcohol can be converted to a leaving group (mesylate, tosylate) or directly coupled to a payload (fluorophore, biotin, or affinity tag), while the trifluoroethyl group simultaneously provides a 19F NMR handle for monitoring binding interactions or metabolic fate. The predicted logP shift of ~1.0 unit versus non-fluorinated analogs also offers improved cellular uptake for intracellular target engagement studies.

Fluorinated Intermediate for Agrochemical Discovery

Fluorinated piperidine derivatives are increasingly explored in agrochemical discovery for their enhanced metabolic stability and environmental persistence profiles. The trifluoroethyl group in (1-(2,2,2-Trifluoroethyl)piperidin-3-yl)methanol resists oxidative metabolism more effectively than methyl or ethyl N-substituents, potentially extending the half-life of derived active ingredients in field conditions. The 3-hydroxymethyl group provides a site for introducing diverse pharmacophores via ether or ester linkages. The 98% purity specification ensures batch consistency for structure-activity relationship studies in fungicide, insecticide, or herbicide lead optimization programs.

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